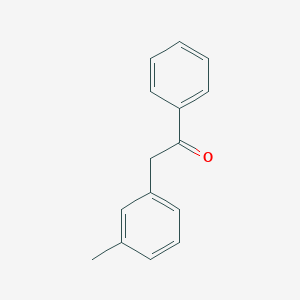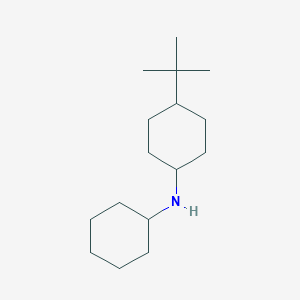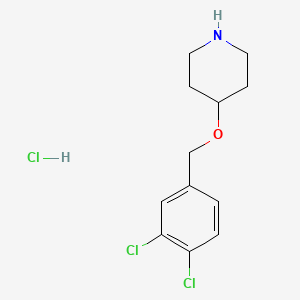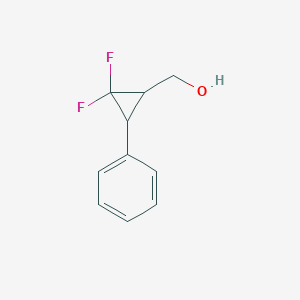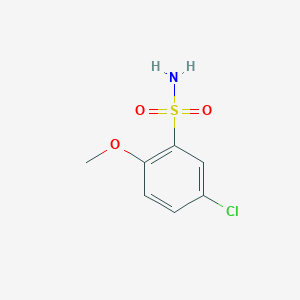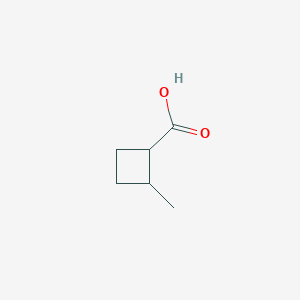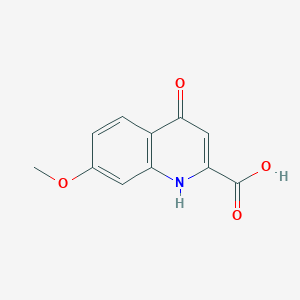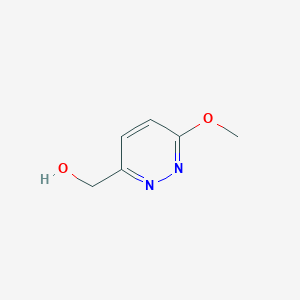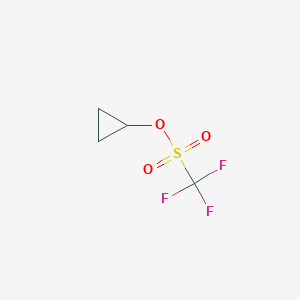
环丙基三氟甲磺酸酯
描述
Cyclopropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F3O3S . It is used in research and development under the supervision of a technically qualified individual .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds has been developed by utilizing a single central bifunctional scaffold . The bifunctional cyclopropane (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed to allow derivatization through the ester and sulfide functionalities to topologically varied compounds designed to fit in desirable chemical space for drug discovery .Molecular Structure Analysis
The molecular weight of Cyclopropyl trifluoromethanesulfonate is 190.14 g/mol . The InChI code is 1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 .Chemical Reactions Analysis
Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .科学研究应用
有机合成中的催化作用
环丙基三氟甲磺酸酯在各种有机合成过程中扮演着重要的催化剂角色。值得注意的是,三氟甲磺酸(三氟甲磺酸)被用作诱导有机化合物环化反应的有效催化剂,导致像吡咯烷和多环系统这样的复杂结构的形成 (Haskins & Knight, 2002)。此外,三氟甲磺酸银盐,其中磺酸盐表示三氟甲磺酸酯,催化了环丙基醇的重排,促进了苯并[b]噁啶和2H-色酮的合成 (Chan et al., 2015)。
在环化和重排反应中的作用
三氟甲磺酸在各种环化和重排反应中起着关键作用。例如,三氟甲磺酸已被用于对邻炔酰酚的区域选择性环化,形成γ-苯并吡喃酮 (Yoshida, Fujino, & Doi, 2011)。此外,环丙基硅基酮在与三甲基硅基三氟甲磺酸处理时,产生5-硅基-2,3-二氢呋喃衍生物,展示了该化合物在酸催化的环扩张反应中的作用 (Honda et al., 2005)。
有机化合物的合成
环丙基三氟甲磺酸对各种有机化合物的合成有重要贡献。例如,三氟甲磺酸钪已被用作醇与酸酐和混合酐的酰化反应中高活性的Lewis酸催化剂,有助于合成复杂的有机分子 (Ishihara et al., 1996)。
在有机化学中的应用
三氟甲磺酸在有机化学中的用途涵盖了广泛的范围,包括在亲电芳香取代反应、碳-碳和碳-杂原子键的形成以及碳-和杂环结构的合成中 (Kazakova & Vasilyev, 2017)。其高质子化能力和低亲核性使其成为从有机分子中生成阳离子物种的首选试剂,从而导致新的有机化合物的产生。
聚异戊二烯的环化
三氟甲磺酸还被用于聚异戊二烯的环化,相比其他强酸如甲磺酸,表现出更高的效率 (Chan & Lin, 2006)。
未来方向
Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields. The modular installation of such bioisosteres remains challenging to synthetic chemists. Alkyl sulfinate reagents have been developed as radical precursors to prepare functionalized heterocycles with the desired alkyl bioisosteres . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
作用机制
Target of Action
Cyclopropyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis
Mode of Action
As a reagent, cyclopropyl trifluoromethanesulfonate acts as an acylation catalyst . It facilitates the transfer of an acyl group to a substrate in a chemical reaction. This compound is particularly useful in C- and/or O-acylation reactions . The trifluoromethanesulfonate group is a good leaving group, which allows the cyclopropyl group to form a bond with the substrate.
Result of Action
The primary result of cyclopropyl trifluoromethanesulfonate’s action is the formation of new organic compounds. It can help synthesize a wide range of organic compounds, including those with potential biological activity .
生化分析
Biochemical Properties
Cyclopropyl trifluoromethanesulfonate plays a significant role in various biochemical reactions. It is often used as a sulfonating agent, introducing sulfonate groups into organic molecules. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing various metabolic pathways .
Cellular Effects
Cyclopropyl trifluoromethanesulfonate has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses and detoxification processes. Additionally, cyclopropyl trifluoromethanesulfonate can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of cyclopropyl trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, cyclopropyl trifluoromethanesulfonate can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopropyl trifluoromethanesulfonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that cyclopropyl trifluoromethanesulfonate is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to cyclopropyl trifluoromethanesulfonate in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of cyclopropyl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, cyclopropyl trifluoromethanesulfonate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Cyclopropyl trifluoromethanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in metabolic flux, influencing the levels of other metabolites in the cell. The metabolic pathways of cyclopropyl trifluoromethanesulfonate are complex and can vary depending on the specific cellular context .
Transport and Distribution
The transport and distribution of cyclopropyl trifluoromethanesulfonate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. This localization can affect its biological activity and interactions with other biomolecules. The distribution of cyclopropyl trifluoromethanesulfonate within tissues also plays a crucial role in determining its overall pharmacokinetic profile .
Subcellular Localization
Cyclopropyl trifluoromethanesulfonate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, cyclopropyl trifluoromethanesulfonate can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. This subcellular localization is essential for understanding the precise mechanisms of action of cyclopropyl trifluoromethanesulfonate .
属性
IUPAC Name |
cyclopropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINOIDASKKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539920 | |
| Record name | Cyclopropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-42-1 | |
| Record name | Cyclopropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of cyclopropyl trifluoromethanesulfonate with nucleophiles?
A1: The research demonstrates that cyclopropyl trifluoromethanesulfonate undergoes SN2 reactions with nucleophiles, leading to substitution with inversion of configuration at the cyclopropane carbon atom []. This means that the nucleophile attacks from the opposite side of the leaving group (trifluoromethanesulfonate), resulting in a complete inversion of the stereochemistry.
Q2: How does steric hindrance affect the reaction of substituted cyclopropyl trifluoromethanesulfonates with nucleophiles?
A2: The study investigated this by comparing the reactions of cyclopropyl trifluoromethanesulfonate (3) and the epimeric 2-methylcyclopropyl trifluoromethanesulfonates (16, 17) with tributylhexadecylphosphonium azide (QN3) []. The results showed that increasing steric hindrance around the reactive carbon atom led to a decrease in the proportion of cyclic azide products formed. This suggests that bulky substituents hinder the approach of the nucleophile, making the SN2 reaction less favorable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



